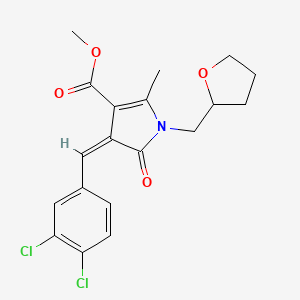
N-(3-fluoro-2-methylphenyl)-N-(isobutoxycarbonyl)tryptophanamide
Descripción general
Descripción
N-(3-fluoro-2-methylphenyl)-N-(isobutoxycarbonyl)tryptophanamide, also known as FITM, is a chemical compound that has attracted attention in the scientific community due to its potential applications in research. FITM is a synthetic compound that belongs to the class of tryptophan derivatives. It has been found to have promising properties that make it suitable for use in various scientific research applications.
Mecanismo De Acción
N-(3-fluoro-2-methylphenyl)-N-(isobutoxycarbonyl)tryptophanamide acts as a reversible inhibitor of FAAH, which is an enzyme that breaks down endocannabinoids. Endocannabinoids are signaling molecules that are involved in various physiological processes, including pain sensation, appetite regulation, and mood. By inhibiting FAAH, this compound increases the levels of endocannabinoids in the body, which can lead to various physiological effects.
Biochemical and physiological effects:
The inhibition of FAAH by this compound leads to increased levels of endocannabinoids, which can have various biochemical and physiological effects. Endocannabinoids have been shown to have analgesic, anxiolytic, and anti-inflammatory properties. In addition, endocannabinoids are involved in the regulation of appetite, metabolism, and mood. Therefore, this compound has the potential to be used in the treatment of various medical conditions, including chronic pain, anxiety disorders, and mood disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(3-fluoro-2-methylphenyl)-N-(isobutoxycarbonyl)tryptophanamide in lab experiments is its potency and selectivity as a FAAH inhibitor. This compound has been found to be more potent and selective than other FAAH inhibitors, which makes it a valuable tool for studying the role of endocannabinoids in various physiological processes. However, one limitation of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(3-fluoro-2-methylphenyl)-N-(isobutoxycarbonyl)tryptophanamide. One area of interest is the development of novel compounds that can modulate the activity of FAAH. Another area of interest is the investigation of the potential therapeutic applications of this compound in the treatment of various medical conditions, including chronic pain, anxiety disorders, and mood disorders. Additionally, further research is needed to understand the biochemical and physiological effects of endocannabinoids and their role in various physiological processes.
Aplicaciones Científicas De Investigación
N-(3-fluoro-2-methylphenyl)-N-(isobutoxycarbonyl)tryptophanamide has been found to have potential applications in various scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to be a potent and selective inhibitor of the fatty acid amide hydrolase (FAAH) enzyme, which is involved in the degradation of endocannabinoids. This compound has also been found to have anticancer properties, as it inhibits the growth of cancer cells in vitro and in vivo. Additionally, this compound has been used in drug discovery research to identify novel compounds that can modulate the activity of FAAH.
Propiedades
IUPAC Name |
2-methylpropyl N-[1-(3-fluoro-2-methylanilino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O3/c1-14(2)13-30-23(29)27-21(11-16-12-25-20-9-5-4-7-17(16)20)22(28)26-19-10-6-8-18(24)15(19)3/h4-10,12,14,21,25H,11,13H2,1-3H3,(H,26,28)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KECKTCKRTXWQPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-chlorophenyl)sulfonyl]-2,5-dimethyl-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B3898735.png)

![3-(2-nitrophenyl)-2-[2-(2-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B3898740.png)
![3-[(diethylamino)sulfonyl]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B3898743.png)

![1-(4-biphenylyl)-3-[1-phenyl-3-(3-pyridinyl)-1H-pyrazol-4-yl]-2-propen-1-one](/img/structure/B3898757.png)
![3-(benzylthio)-5-ethyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B3898758.png)
![N-[2-(2-hydroxyethyl)phenyl]-3-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}benzamide](/img/structure/B3898762.png)

![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-cyclopropylacetamide](/img/structure/B3898776.png)
![3-(4-hydroxyphenyl)-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3898779.png)

![3-({[5-(4-bromobenzoyl)-2-methylphenyl]sulfonyl}amino)benzoic acid](/img/structure/B3898815.png)
![1-[3-(3-nitrophenyl)acryloyl]-2-(2-propyn-1-ylthio)-1H-benzimidazole](/img/structure/B3898824.png)